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Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B7769771

An In-Depth Technical Guide to the Core Properties of 2-Cyano-2-phenylbutanamide

Introduction

2-Cyano-2-phenylbutanamide, identified by the CAS Number 80544-75-8, is a multifaceted
organic compound positioned at the intersection of synthetic chemistry and pharmaceutical
science.[1] Structurally, it is characterized by a chiral carbon center bonded to four distinct
functional groups: a phenyl ring, a cyano group (-C=N), an ethyl group (-CH2CHs), and a
carboxamide group (-CONHz2).[1] This unique arrangement makes it a valuable intermediate in
various chemical transformations, including nucleophilic additions and cyclizations.[1]

Of particular significance to the pharmaceutical industry, 2-Cyano-2-phenylbutanamide is
recognized as a known impurity of Primidone, an anticonvulsant medication.[2][3] Its role as
"Primidone EP Impurity D" necessitates a thorough understanding of its properties for quality
control, drug safety, and regulatory compliance in drug development.[2][3] This guide provides
a comprehensive technical overview of its fundamental properties, characterization data, a
representative synthesis protocol, and safety considerations, tailored for researchers and
professionals in the chemical and pharmaceutical fields.

Physicochemical and Structural Properties

2-Cyano-2-phenylbutanamide typically presents as a crystalline solid.[1] The presence of the
phenyl group imparts significant lipophilicity, which generally results in good solubility in
common organic solvents.[1] Key identifying properties are summarized in the table below.
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Property Value Source(s)
CAS Number 80544-75-8 [1112114]
Molecular Formula C11H12N20 [11[2][3]
Molecular Weight 188.23 g/mol [21[31[4]
Appearance Crystalline Solid [1]

Melting Point 112-113 °C [2]

(RS)-2-Cyano-2-
Synonyms phenylbutyramide, Ciobutide, [1112][3]

Primidone Impurity D

CCC(C#N)
SMILES [3]15]
(C1=CC=CC=C1)C(=O)N

INChl=1S/C11H12N20/c1-2-
InChl 11(8-12,10(13)14)9-6-4-3-5-7-  [1][3]
9/h3-7H,2H2,1H3,(H2,13,14)

Molecular Structure

The structure features a quaternary a-carbon, making it a chiral molecule that exists as a
racemic mixture, denoted as (RS)-2-Cyano-2-phenylbutanamide.[1] The interplay between
the electron-withdrawing cyano and amide groups and the aromatic phenyl ring dictates its
chemical reactivity and spectroscopic behavior.

Caption: 2D structure of 2-Cyano-2-phenylbutanamide.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of 2-Cyano-2-
phenylbutanamide. The following sections describe the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint based on the vibrational frequencies of the
molecule's functional groups.
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e N-H Stretch: The primary amide (-NHz) will exhibit two distinct bands in the region of 3100-
3500 cm™1, corresponding to symmetric and asymmetric stretching vibrations.

e C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm~1%, while aliphatic C-H
stretches from the ethyl group will appear just below 3000 cm~1.[6]

e C=N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is
predicted in the 2220-2260 cm~! range.[6][7]

e C=0 Stretch (Amide I): A very strong and prominent absorption band for the amide carbonyl
group is expected between 1630-1680 cm~1.[6]

e C=C Stretch: Aromatic ring stretching vibrations will produce several bands of varying
intensity in the 1400-1600 cm~1 region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 'H NMR: The proton NMR spectrum is expected to show:

o A multiplet signal in the aromatic region (0 7.2-7.5 ppm) for the five protons of the phenyl
group.

o Two broad singlets for the two non-equivalent amide protons (-CONH:z), which may be
exchangeable with D20.

o A quartet for the methylene protons (-CHz) of the ethyl group, coupled to the methyl
protons.

o Atriplet for the terminal methyl protons (-CHs) of the ethyl group, coupled to the methylene
protons.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon
environment:

o A signal for the nitrile carbon (-C=N) around 115-125 ppm.
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[e]

A signal for the amide carbonyl carbon (-C=0) in the 170-180 ppm range.

o

Multiple signals in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.

[¢]

A signal for the central quaternary carbon.

[¢]

Signals in the aliphatic region for the ethyl group's methylene (-CHz) and methyl (-CHs)
carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural insights from
fragmentation patterns.

e Molecular lon: The nominal molecular weight is 188, so a molecular ion peak (M%) is
expected at an m/z of 188.[3][5] High-resolution mass spectrometry (HRMS) would show an
exact mass of approximately 188.09496 Da.[3]

» Key Fragments: Common fragmentation pathways for amides include alpha-cleavage
(cleavage of the bond adjacent to the carbonyl group) and cleavage of the N-CO bond.[8]
Predicted adducts under electrospray ionization (ESI) conditions include [M+H]* at m/z
189.1022 and [M+Na]* at m/z 211.0842.[5]

Synthesis and Reactivity

While various synthetic routes can be envisioned, a robust and common strategy for
constructing such a-substituted carbonyl compounds is through the alkylation of an enolate
intermediate. A plausible laboratory-scale synthesis involves the ethylation of 2-cyano-2-
phenylacetamide.

Proposed Synthesis Workflow

The core of this synthesis is the deprotonation of the a-carbon of 2-cyano-2-phenylacetamide.
This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion
by both the adjacent cyano and amide groups. A strong, non-nucleophilic base is required to
ensure complete deprotonation without competing side reactions. The generated nucleophilic
carbanion then undergoes an S»2 reaction with an ethylating agent like ethyl iodide.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-2-phenylbutanamide
https://pubchemlite.lcsb.uni.lu/e/compound/257232
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-2-phenylbutanamide
https://www.benchchem.com/pdf/Application_Note_Elucidation_of_the_Fragmentation_Pattern_of_3_Methyl_2_phenylbutanamide_using_Mass_Spectrometry.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/257232
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Starting Materials Reaction Steps Final Product

Agqueous Work-up Purification .
SN2 A\kylauoD—»[ & Extraction ]—»Ce_g” Recrystallization) 2-Cyano-2-phenylbutanamide

Nucleophilic Carbanion

Deprotonation
[Slrong Base (e.g., NEHDV" (Formation of Carbanion) jt
Ethyl lodide |~

)

2-cyano-2-phenylacetamide

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Cyano-2-phenylbutanamide.

Experimental Protocol

This protocol is a representative procedure based on analogous alkylation reactions of active
methylene compounds.[9]

e Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an
ice bath.

o Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1
equivalents) to the stirred THF.

o Deprotonation: Dissolve 2-cyano-2-phenylacetamide (1.0 equivalent) in a minimal amount of
anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the
mixture to stir at O °C for 30-60 minutes after the addition is complete. The evolution of
hydrogen gas should cease, indicating the formation of the sodium salt.

» Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at O °C. After
the addition, remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by Thin-Layer Chromatography (TLC).

e Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by
slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the
mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The resulting crude solid can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl
acetate/hexanes) to yield pure 2-Cyano-2-phenylbutanamide.

o Characterization: Confirm the identity and purity of the final product using the analytical
methods described in Section 2.0 (IR, NMR, MS, and melting point).

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Cyano-2-phenylbutanamide is classified
with several hazards. Proper handling is crucial to ensure laboratory safety.

e GHS Hazard Statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
e Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[10]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields or goggles, and a lab coat.

o Handling: Avoid breathing dust. Avoid contact with skin and eyes.[10] Wash hands
thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

o Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
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Conclusion

2-Cyano-2-phenylbutanamide is a compound of significant interest due to its versatile
chemical nature and its specific relevance as a pharmaceutical impurity. Its structure, defined
by a stereocenter with cyano, amide, phenyl, and ethyl substituents, provides a rich platform for
chemical synthesis and presents a clear analytical challenge. A thorough understanding of its
physicochemical properties, spectroscopic signatures, and safe handling protocols, as outlined
in this guide, is indispensable for professionals engaged in synthetic chemistry, quality
assurance, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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